Chitooctaose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H90N8O33 |

|---|---|

Molecular Weight |

1307.3 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |

InChI |

InChI=1S/C48H90N8O33/c49-10(1-57)26(67)35(11(66)2-58)83-43-20(51)29(70)37(13(4-60)77-43)85-45-22(53)31(72)39(15(6-62)79-45)87-47-24(55)33(74)41(17(8-64)81-47)89-48-25(56)34(75)40(18(9-65)82-48)88-46-23(54)32(73)38(16(7-63)80-46)86-44-21(52)30(71)36(14(5-61)78-44)84-42-19(50)28(69)27(68)12(3-59)76-42/h1,10-48,58-75H,2-9,49-56H2/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

InChI Key |

ODMYLKPLUVTIMM-CTDGWFTOSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chitooctaose: A Comprehensive Technical Guide on Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooctaose is a well-defined chitooligosaccharide (COS), an oligomer composed of eight β-(1,4)-linked monosaccharide units. These units are a mixture of N-acetyl-D-glucosamine and D-glucosamine. As a derivative of chitin (B13524), the second most abundant polysaccharide in nature, this compound has garnered significant interest for its diverse biological activities, including roles in plant defense signaling and potential biomedical applications. Unlike its parent polymer, chitosan (B1678972), this compound is water-soluble, which significantly enhances its bioavailability and utility in various biological systems. This guide provides an in-depth overview of the structure and chemical properties of this compound, detailed experimental protocols for its production and analysis, and a look into its role in cellular signaling.

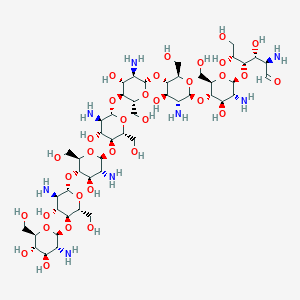

Structure of this compound

This compound is a linear oligosaccharide consisting of eight monosaccharide units. The specific structure can be defined by the following key features:

-

Monomeric Units: The polymer chain is composed of two types of monosaccharide units: N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN). The ratio of these two units is determined by the degree of deacetylation (DDA) of the parent chitosan from which it is derived.

-

Glycosidic Linkage: The monosaccharide units are linked by β-(1,4)-glycosidic bonds. This linkage is identical to that found in cellulose, with the key difference being the presence of an amino or acetylamino group at the C2 position.

-

Stereochemistry: The monosaccharide units are in the D-configuration.

The chemical structure of the repeating units is as follows:

Monomeric units of this compound.

Chemical Properties

The chemical properties of this compound are largely dictated by its molecular weight, the degree and pattern of deacetylation, and the presence of reactive functional groups (hydroxyl and amino groups).

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C48H90N8O33 | [1] |

| Molecular Weight | 1307.3 g/mol | [1] |

| Degree of Polymerization (DP) | 8 | |

| Solubility | Soluble in water. Specific quantitative data is not readily available. | |

| Stability | Stable under neutral and slightly acidic conditions. Stability may be affected by strong acids, bases, and high temperatures, though specific quantitative data for this compound is limited. |

Solubility

Chitooligosaccharides, including this compound, are generally soluble in water across a wide pH range. This is a significant advantage over high molecular weight chitosan, which is typically only soluble in acidic solutions. The improved water solubility is attributed to the shorter chain length and the presence of hydrophilic amino and hydroxyl groups.

Stability

This compound is relatively stable in aqueous solutions. However, its stability can be influenced by pH and temperature.

-

pH: In highly acidic or alkaline solutions, hydrolysis of the glycosidic bonds can occur, leading to the degradation of the oligosaccharide into smaller units.

-

Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions. For long-term storage, it is recommended to keep this compound solutions at low temperatures (2-8 °C).

Chemical Reactivity

The amino and hydroxyl groups of the constituent monosaccharides are the primary sites for chemical reactions. These functional groups allow for a variety of chemical modifications, including:

-

Acylation: The free amino groups can be readily acylated.

-

Alkylation: Both amino and hydroxyl groups can undergo alkylation.

-

Schiff Base Formation: The amino groups can react with aldehydes and ketones to form Schiff bases.

These reactions can be utilized to produce this compound derivatives with tailored properties for specific applications in drug delivery and biomaterials.

Experimental Protocols

Production of this compound by Enzymatic Hydrolysis of Chitosan

This protocol describes a general method for the production of chitooligosaccharides, including this compound, from chitosan using enzymatic hydrolysis. The specific enzyme and conditions can be optimized to favor the production of this compound.

Materials:

-

Chitosan (degree of deacetylation > 80%)

-

Chitosanase or Cellulase (B1617823) (e.g., from Aspergillus niger)

-

Acetic acid

-

Sodium acetate (B1210297) buffer (pH 5.5)

-

Deionized water

-

Reaction vessel with temperature and pH control

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Substrate Preparation:

-

Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring.

-

Adjust the pH of the chitosan solution to 5.5 with sodium acetate buffer.

-

-

Enzymatic Hydrolysis:

-

Preheat the chitosan solution to the optimal temperature for the chosen enzyme (e.g., 50°C for cellulase from A. niger).

-

Add the enzyme to the chitosan solution at a predetermined enzyme-to-substrate ratio.

-

Incubate the reaction mixture for a specific duration (e.g., 24 hours), which can be optimized to yield a higher fraction of this compound.

-

-

Enzyme Inactivation:

-

Stop the enzymatic reaction by heating the mixture to 100°C for 10 minutes.

-

Cool the mixture to room temperature.

-

-

Fractionation of Chitooligosaccharides:

-

Centrifuge the hydrolysate to remove any insoluble particles.

-

The supernatant, containing a mixture of chitooligosaccharides, can be fractionated. Add acetone to the supernatant to precipitate higher molecular weight oligosaccharides. The fraction remaining in solution will be enriched with lower molecular weight oligosaccharides, including this compound. The ratio of acetone to water can be varied to optimize the separation.

-

-

Purification and Characterization:

-

The this compound-enriched fraction can be further purified using size-exclusion chromatography.

-

The final product can be lyophilized (freeze-dried) for storage.

-

Characterize the product using techniques such as MALDI-TOF mass spectrometry to confirm the degree of polymerization and High-Performance Liquid Chromatography (HPLC) for quantification.

-

Workflow for enzymatic production of this compound.

Role in Signaling Pathways: Plant Defense

This compound is a potent elicitor of defense responses in plants. It acts as a Pathogen-Associated Molecular Pattern (PAMP), signaling the presence of a potential fungal pathogen and activating the plant's innate immune system.

The chitin signaling pathway in plants is initiated by the recognition of chitin fragments, such as this compound, by cell surface receptors. In the model plant Arabidopsis thaliana, the LysM receptor-like kinase 1 (LysM RLK1), also known as Chitin Elicitor Receptor Kinase 1 (CERK1), plays a crucial role in this process.

The binding of this compound to LysM RLK1 triggers a series of downstream signaling events, including:

-

Ion Fluxes: Rapid influx of Ca2+ ions into the cytoplasm.

-

Reactive Oxygen Species (ROS) Production: An oxidative burst that has direct antimicrobial effects and acts as a secondary signal.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: Phosphorylation cascades that transduce the signal to the nucleus.

-

Transcriptional Reprogramming: Activation of transcription factors (e.g., WRKYs) that lead to the expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins and enzymes for the synthesis of phytoalexins.

References

Chitooctaose: A Technical Overview of its Molecular Properties

For Immediate Release

This technical guide provides an in-depth analysis of the molecular formula and weight of chitooctaose, a significant oligosaccharide derived from chitin. This document is intended for researchers, scientists, and professionals in the field of drug development and biomaterial science who are working with or exploring the applications of chitosan (B1678972) and its oligomers.

This compound is a linear polysaccharide composed of eight β-(1→4)-linked D-glucosamine units. It is a well-defined chitooligosaccharide (COS) that is often studied for its various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Understanding its precise molecular characteristics is fundamental for quantitative studies and for the development of novel therapeutic agents.

Molecular Formula and Weight

The chemical properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations in experimental settings and for the characterization of this compound-based materials.

| Property | Value | Source |

| Molecular Formula | C48H90N8O33 | [1] |

| Average Molecular Weight | 1307.3 g/mol | [1] |

| Monoisotopic Molecular Weight | 1306.5610273 Da | [1] |

Table 1: Key molecular properties of this compound.

Determination of Molecular Properties

The molecular weight and formula of this compound are determined through standard analytical techniques.

-

Mass Spectrometry (MS): This is the primary technique used to determine the accurate molecular weight of this compound. High-resolution mass spectrometry provides the monoisotopic mass, which is calculated using the mass of the most abundant isotopes of each element.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the this compound, ensuring the correct number of glucosamine (B1671600) units and verifying the molecular formula.

-

Elemental Analysis: This technique can be used to experimentally determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which is then used to derive the empirical and molecular formulas.

Structural Representation

The structure of this compound consists of a linear chain of eight glucosamine monomers. The following diagram illustrates the connectivity of these units.

A simplified diagram showing the linear β-(1→4) linkage of the eight glucosamine (GlcN) units in this compound.

References

a Chitooctaose solubility in different solvents

An In-depth Technical Guide to the Solubility of Chitooctaose

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chito-oligosaccharide (COS) with a degree of polymerization of eight, is a compound of significant interest in the biomedical and pharmaceutical fields. As an oligomer of chitosan (B1678972), it is derived from chitin, the second most abundant polysaccharide in nature. Unlike its high-molecular-weight parent, chitosan, this compound exhibits improved aqueous solubility and unique biological activities. Understanding its solubility profile in various solvents is critical for its formulation, processing, and application in drug delivery, tissue engineering, and as a bioactive agent.

This technical guide provides a comprehensive overview of the factors influencing the solubility of this compound and its expected behavior in different solvent systems. It includes detailed experimental protocols for solubility determination and visual diagrams to illustrate key concepts and workflows.

Core Principles of Chito-oligosaccharide Solubility

The solubility of chitosan and its oligomers is a complex phenomenon governed by several interrelated factors. While high-molecular-weight chitosan is notoriously insoluble in water and most organic solvents, low-molecular-weight chito-oligosaccharides (COS), including this compound, are generally much more soluble.[1][2]

-

Molecular Weight (MW): This is the most critical factor. Lower molecular weight chitosans exhibit significantly higher water solubility.[1][3] Oligosaccharides with a degree of polymerization (DP) of less than 10 are often readily soluble in water, even at neutral pH.[2]

-

Degree of Deacetylation (DD) and pH: For higher MW chitosan, solubility is highly pH-dependent. It dissolves in dilute acidic solutions (pH < 6.5) where the primary amino groups (-NH2) on the glucosamine (B1671600) units become protonated (-NH3+).[3][4][5] This positive charge creates electrostatic repulsion between polymer chains, overcoming the extensive intermolecular hydrogen bonding and allowing water molecules to solvate the polymer.[6][7] While this compound is expected to be water-soluble, its DD and the pH of the medium can still influence its hydration and interaction with other molecules.

-

Crystallinity: The rigid, semi-crystalline structure of chitosan, stabilized by strong inter- and intramolecular hydrogen bonds, is a primary reason for its poor solubility.[1][6] The shorter chain length of this compound results in reduced crystallinity and weaker hydrogen bonding networks, facilitating easier dissolution.

-

Solvent Polarity and Hydrogen Bonding: The ability of a solvent to disrupt the existing hydrogen bonds within the oligosaccharide and form new, stable solute-solvent hydrogen bonds is crucial. Alcohols, for instance, can dehydrate chitosan chains, reducing hydrophilic interactions and causing aggregation or precipitation.[8]

Solubility Data for this compound

Specific quantitative solubility data (e.g., in mg/mL) for this compound is not extensively reported in publicly available literature. However, based on the established principles for chito-oligosaccharides, a qualitative and expected solubility profile can be summarized.

| Solvent System | Expected Solubility | Rationale and Remarks | Citations |

| Aqueous Solvents | |||

| Deionized Water (Neutral pH) | High | Low molecular weight COS (DP < 10) are reported to be readily water-soluble. | [1][2] |

| Acidic Aqueous Buffers (pH < 6.0) | Very High | Protonation of amino groups enhances electrostatic repulsion and hydration, further increasing solubility. | [4][5] |

| Alkaline Aqueous Buffers (pH > 7.0) | Moderate to High | While high MW chitosan precipitates, COS with low MW can remain soluble at alkaline pH. Solubility may decrease slightly compared to neutral or acidic conditions as amino groups are deprotonated. | [2] |

| Saline Solutions (e.g., PBS) | High | Generally soluble, but very high salt concentrations may slightly decrease solubility due to a "salting-out" effect. | [4] |

| Organic Solvents | |||

| Ethanol (B145695) / Methanol | Low to Insoluble | Alcohols tend to dehydrate the oligosaccharide chains, leading to aggregation and precipitation. Chitosan is used as a precipitating agent from aqueous solutions using alcohols. | [8][9][10] |

| Dimethyl Sulfoxide (DMSO) | Low to Insoluble | Unmodified chitosan is generally insoluble in DMSO. Chemical modification or salt formation is typically required to achieve solubility. | [11][12][13] |

| Dimethylformamide (DMF) | Insoluble | Similar to DMSO, unmodified chitosan does not dissolve in DMF. | [14] |

| Mixed Solvents | |||

| Ethanol/Water Mixtures | Low | The presence of ethanol is likely to decrease the aqueous solubility of this compound. Some chemically modified chitosans can dissolve in specific ethanol/water ratios, but this is not expected for the unmodified oligomer. | [8][15] |

Experimental Protocols for Solubility Determination

This section outlines a universal protocol for accurately determining the solubility of this compound in a given solvent.

Materials and Reagents

-

This compound (high purity)

-

Selected solvents (e.g., deionized water, phosphate (B84403) buffer pH 5.0, ethanol, DMSO)

-

Analytical balance (± 0.01 mg)

-

Thermostatic shaker or incubator

-

Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light-Scattering Detector (ELSD) or a UV-Vis Spectrophotometer for the DNS assay.

Method 1: Saturation Shake-Flask Method

This is a standard method for determining equilibrium solubility.

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the test solvent in a sealed vial. The excess should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension using a 0.22 µm syringe filter chemically compatible with the solvent. This step must be performed quickly and at the same temperature to avoid precipitation or further dissolution.

-

Quantification:

-

Carefully take a precise aliquot of the clear supernatant.

-

Dilute the aliquot with an appropriate solvent (usually the mobile phase for chromatography).

-

Quantify the concentration of dissolved this compound using a pre-validated analytical method. HPLC with ELSD is highly suitable for non-chromophoric oligosaccharides.[16]

-

Method 2: Gravimetric Analysis

-

Follow steps 1-3 from the Shake-Flask Method.

-

Quantification:

-

Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry container.

-

Evaporate the solvent completely under vacuum or in a drying oven at a temperature that does not degrade the this compound.

-

Weigh the container with the dried solute.

-

The solubility is calculated as the mass of the dried solute divided by the volume of the supernatant taken.

-

Analytical Quantification: HPLC-ELSD

-

Column: A column suitable for carbohydrate analysis, such as an amino-propyl or amide-HILIC column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[16]

-

Detector: Evaporative Light-Scattering Detector (ELSD).

-

Standard Curve: Prepare a series of this compound standards of known concentrations to create a calibration curve for accurate quantification.

Visualization of Concepts and Workflows

Diagram 1: Factors Influencing Chito-oligosaccharide Solubility

Caption: Key intrinsic and extrinsic factors governing the solubility of this compound.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the experimental determination of this compound solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of water-soluble chitosan oligosaccharides by oxidative hydrolysis of chitosan powder with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. The Kinetics of Chitosan Degradation in Organic Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Factors Affecting the Solubility of Chitosan in Water - CentAUR [centaur.reading.ac.uk]

- 7. Exploring the Factors Affecting the Solubility of Chitosan in Water (2010) | Ioannis Sogias | 220 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Selection of Water-Soluble Chitosan by Microwave-Assisted Degradation and pH-Controlled Precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of a novel organo-soluble chitosan grafted polycaprolactone copolymer for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 16. scispace.com [scispace.com]

Chitooctaose Stability Under Various pH Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of chitooctaose, a chitosan (B1678972) oligosaccharide with a degree of polymerization of eight, under a range of pH conditions. Understanding the stability of this compound is critical for its application in research and drug development, as pH can significantly impact its structure, bioactivity, and shelf-life. This document outlines the primary degradation pathways, summarizes stability data, provides detailed experimental protocols for stability assessment, and visualizes key experimental and biological processes.

Introduction to this compound and its Stability

This compound is a well-defined oligosaccharide derived from the deacetylation and hydrolysis of chitin, a naturally abundant polysaccharide. It consists of eight β-(1→4)-linked D-glucosamine units. Due to its biocompatibility, biodegradability, and unique biological activities, including antimicrobial, anti-inflammatory, and immunostimulatory effects, this compound holds significant promise in the pharmaceutical and biomedical fields.

The stability of this compound is paramount for its practical application. The glycosidic linkages in the oligosaccharide chain are susceptible to cleavage under certain conditions, with pH being a primary determinant of the degradation rate and mechanism. The primary degradation pathway for this compound is hydrolysis of the glycosidic bonds, which can be catalyzed by acids or enzymes.

Factors Influencing this compound Stability

The stability of this compound is influenced by several factors, with pH being the most critical. Other factors include temperature, the presence of enzymes, and the ionic strength of the solution.

-

pH: The pH of the environment dictates the primary mechanism of degradation. In acidic conditions, chemical hydrolysis of the glycosidic linkages is the predominant pathway. Near-neutral and alkaline conditions generally favor stability against chemical hydrolysis, but enzymatic degradation can be significant if relevant enzymes are present.

-

Temperature: As with most chemical reactions, the rate of hydrolytic degradation of this compound increases with temperature.

-

Enzymes: Chitosanases and other glycoside hydrolases can efficiently catalyze the breakdown of this compound. The activity of these enzymes is highly dependent on pH and temperature.

Quantitative Data on this compound Stability

While specific kinetic data for the degradation of pure this compound across a wide pH range is not extensively documented in publicly available literature, the stability profile can be inferred from studies on chitosan and other chitooligosaccharides. The following table summarizes the expected stability of this compound under various pH conditions.

| pH Range | Condition | Primary Degradation Mechanism | Expected Stability | Key Considerations |

| 1 - 4 | Strongly Acidic | Acid-catalyzed hydrolysis | Low | Rate of hydrolysis increases with decreasing pH and increasing temperature. The protonation of the amino groups can influence the cleavage of glycosidic bonds. |

| 4 - 6 | Weakly Acidic | Acid-catalyzed hydrolysis | Moderate | This compound is soluble in this pH range. The rate of hydrolysis is slower than in strongly acidic conditions. |

| 6 - 8 | Neutral | Minimal chemical hydrolysis | High | Generally stable against chemical degradation. Susceptible to enzymatic degradation by chitosanases with optimal activity in this range. |

| 8 - 11 | Weakly Alkaline | Minimal chemical hydrolysis | High | Stable against chemical hydrolysis. May be susceptible to certain microbial or enzymatic degradation. |

| 11 - 14 | Strongly Alkaline | Alkaline hydrolysis (slow) | Moderate to High | Generally more stable than in acidic conditions, but slow degradation can occur at very high pH and elevated temperatures. |

Experimental Protocols for Stability Assessment

This section provides a detailed methodology for assessing the stability of this compound under various pH conditions.

Materials and Equipment

-

This compound standard

-

Buffers of various pH values (e.g., citrate (B86180), phosphate (B84403), borate)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., amino or amide-based for polar compounds) and detector (e.g., refractive index detector (RID) or evaporative light scattering detector (ELSD))

-

Incubator or water bath with temperature control

-

pH meter

-

Vials for sample incubation

-

Syringes and filters for sample preparation

Experimental Workflow

The following diagram illustrates the general workflow for assessing this compound stability.

Detailed Procedure

-

Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).

-

Preparation of pH Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, borate (B1201080) for alkaline pH) and adjust the final pH with HCl or NaOH.

-

Sample Preparation and Incubation:

-

For each pH value, add a known volume of the this compound stock solution to a vial containing the respective buffer to achieve the final desired concentration (e.g., 1 mg/mL).

-

Prepare a control sample at each pH and store it at a low temperature (e.g., -20°C) to represent the initial concentration (time zero).

-

Incubate the experimental samples in a temperature-controlled environment (e.g., 37°C or 50°C).

-

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample vial. The frequency of sampling should be adjusted based on the expected degradation rate.

-

Reaction Quenching: Immediately after collection, stop the degradation reaction. This can be achieved by neutralizing the pH of acidic or alkaline samples or by rapid cooling (e.g., placing the sample on ice).

-

HPLC Analysis:

-

Filter the samples through a suitable syringe filter (e.g., 0.22 µm) before injection into the HPLC system.

-

Analyze the samples using a pre-established HPLC method for the separation and quantification of this compound and its potential degradation products (shorter-chain oligosaccharides). A typical method might involve an amide column with a mobile phase of acetonitrile (B52724) and water.

-

-

Data Analysis:

-

From the HPLC chromatograms, determine the peak area of this compound at each time point.

-

Plot the concentration of this compound versus time for each pH condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and the half-life (t½) of this compound at each pH.

-

This compound in Biological Signaling

Chitooligosaccharides, including this compound, are known to act as signaling molecules in both plants and animals. In plants, they can trigger defense responses against pathogens.[1][2] In mammalian cells, they can modulate inflammatory responses.[3][4][5][6]

The following diagram illustrates a simplified signaling pathway initiated by this compound in a plant cell, leading to the activation of defense genes.

In mammalian systems, chitooligosaccharides can interact with cell surface receptors like Toll-like receptors (TLRs) to initiate signaling cascades involving pathways such as NF-κB and MAPK, leading to the modulation of cytokine production.[3][6]

Conclusion

The stability of this compound is highly dependent on pH, with greater susceptibility to degradation under acidic conditions due to acid-catalyzed hydrolysis. Under neutral and alkaline conditions, this compound exhibits higher stability against chemical degradation, although enzymatic breakdown remains a consideration. For researchers and drug development professionals, it is crucial to consider these stability characteristics when formulating, storing, and applying this compound-based products. The provided experimental protocols offer a robust framework for conducting detailed stability studies, ensuring the quality and efficacy of this compound in its intended applications. Further research into the precise degradation kinetics of this compound and its interaction with various biological systems will continue to enhance its potential as a valuable biomolecule.

References

- 1. A LysM Receptor-Like Kinase Plays a Critical Role in Chitin Signaling and Fungal Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Crosstalk between chitosan and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chitooligosaccharide from Pacific White Shrimp Shell Chitosan Ameliorates Inflammation and Oxidative Stress via NF-κB, Erk1/2, Akt and Nrf2/HO-1 Pathways in LPS-Induced RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chitosan oligosaccharide-mediated attenuation of LPS-induced inflammation in IPEC-J2 cells is related to the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Chitooctaose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooctaose is a specific chitooligosaccharide (COS) composed of eight D-glucosamine units linked by β-1,4 glycosidic bonds. As a derivative of chitosan (B1678972), which is obtained from the deacetylation of chitin (B13524), this compound is water-soluble and possesses higher bioavailability than its parent polymer.[1] This property, combined with its specific degree of polymerization, makes it a molecule of significant interest for various biomedical applications. Research has highlighted its potential as an anti-inflammatory, immunomodulatory, and anticancer agent.[2][3][4] This technical guide provides a comprehensive overview of the known biological activities of this compound, detailing its mechanisms of action, summarizing quantitative data, and providing methodologies for key experimental evaluations.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects, primarily through the modulation of inflammatory cytokine production. These effects have been observed in various in vitro and in vivo models.

In Vitro Studies

In vitro studies, particularly using macrophage cell lines like RAW264.7, have been instrumental in elucidating the anti-inflammatory potential of this compound. When these cells are stimulated with lipopolysaccharide (LPS), they produce a range of pro-inflammatory cytokines. Treatment with this compound has been shown to significantly attenuate this response. One study specifically compared the effects of chitooligosaccharides with varying degrees of polymerization (from chitobiose to this compound) on LPS-induced RAW264.7 cells. The results indicated that the anti-inflammatory effect is dependent on the chain length, with longer chains showing distinct effects.[2]

Table 1: Effect of this compound on Cytokine Release in LPS-Induced RAW264.7 Cells

| Cytokine | Treatment Group | Concentration (pg/mL) | Fold Change vs. LPS |

|---|---|---|---|

| IL-1β | Control | < 5 | - |

| LPS | 45 | 1.0 | |

| LPS + this compound | ~25 | ~0.56 | |

| IL-10 | Control | < 10 | - |

| LPS | 160 | 1.0 | |

| LPS + this compound | ~100 | ~0.63 | |

| IFN-γ | Control | < 10 | - |

| LPS | 110 | 1.0 | |

| LPS + this compound | ~60 | ~0.55 |

Data is estimated from graphical representations in the cited literature and should be considered illustrative.[2]

In Vivo Studies

While many studies focus on general chitooligosaccharide mixtures, the principles are applicable to this compound. The carrageenan-induced paw edema model in mice is a standard for evaluating acute inflammation.[5][6] In this model, COS mixtures have been shown to reduce paw swelling, an effect comparable to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The mechanism is suggested to involve the inhibition of the cyclooxygenase (COX) pathway, leading to reduced prostaglandin (B15479496) synthesis.[5] Doses ranging from 10 to 500 mg/kg body weight have been tested, showing a dose-dependent anti-inflammatory response.[5][6]

Immunomodulatory Effects

Chitooligosaccharides, including this compound, exhibit dual immunomodulatory capabilities; they can act as either immunostimulants or immunosuppressants depending on the context.[3][7]

-

Immunostimulation: In the absence of a strong inflammatory stimulus, COS can activate macrophages, leading to the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. This activation enhances the innate immune response and phagocytic activity.[7][8]

-

Anti-inflammatory/Immunosuppression: In the presence of a potent inflammatory agent like LPS, COS can suppress the inflammatory cascade, as detailed in the previous section.[7]

This dual activity suggests that this compound could be developed as a biological response modifier, capable of either boosting a weak immune system or dampening an overactive one. The activation of these responses is mediated through several key signaling pathways.

Anticancer Activity

The anticancer properties of chitooligosaccharides are an area of active research.[9] While data specific to this compound is limited, studies on various COS mixtures demonstrate significant cytotoxic potential against a range of cancer cell lines.[4] The proposed mechanisms are multifaceted and include:

-

Induction of Apoptosis: COS can trigger programmed cell death in cancer cells.[10]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting them in specific phases of the cell cycle.[4][10]

-

Anti-Metastasis: COS have been shown to reduce the secretion and activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for tumor invasion and metastasis.[4]

-

Immunomodulation: By stimulating natural killer (NK) cell activity, COS can enhance the body's own tumor-fighting capabilities.[4]

Table 2: Cytotoxic Activity (IC50) of Chitooligosaccharides (COS) on Various Cancer Cell Lines

| Cell Line | Cancer Type | COS Molecular Weight | IC50 (µg/mL) |

|---|---|---|---|

| HepG2 | Human Hepatoma | 1-10 kDa | 12.95 |

| HCT-116 | Human Colon Carcinoma | 1-10 kDa | 11.95 |

| MCF-7 | Human Breast Adenocarcinoma | > 10 kDa | > 10 (Reduces viability to ~20%) |

| PC3 | Human Prostate | Not Specified | 25 |

| A549 | Human Lung | Not Specified | 25 |

Note: These values are for COS mixtures of varying molecular weights, not exclusively this compound. The data indicates that anticancer activity is dependent on molecular weight.[4][11]

Signaling Pathways

The biological effects of this compound are mediated by its interaction with cell surface receptors, which triggers intracellular signaling cascades.

Mammalian Immune Signaling

In mammalian cells, particularly macrophages, chitooligosaccharides are recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (e.g., TLR4) and complement receptor 3 (CR3).[8][12][13] This recognition initiates downstream signaling pathways that are central to the immune response.

-

NF-κB Pathway: Activation of this pathway is a common outcome of COS treatment, leading to the transcription of genes for pro-inflammatory cytokines.[7]

-

MAPK and PI3K/Akt Pathways: These pathways are also crucial for mediating the immunostimulatory effects of COS, contributing to the production of cytokines and other inflammatory mediators.[7][8]

Caption: Generalized COS signaling pathway in mammalian immune cells.

Plant Defense Signaling

This compound is a well-characterized elicitor of defense responses in plants. It is recognized as a Pathogen-Associated Molecular Pattern (PAMP) derived from fungal cell walls.[14][15] The perception of this compound is critical for plant innate immunity.

-

LysM Receptor-Like Kinases (LysM-RLKs): In the model plant Arabidopsis thaliana, a receptor named LysM RLK1 (also known as CERK1) is essential for chitin signaling.[14][16][17] A mutation in the gene for this receptor completely blocks the plant's response to this compound.[15][16]

-

Downstream Signaling: Binding of this compound to LysM RLK1 activates a downstream signaling cascade, which includes a Mitogen-Activated Protein Kinase (MAPK) cascade. This leads to the transcriptional reprogramming of hundreds of chitin-responsive genes, ultimately enhancing the plant's resistance to fungal pathogens.[14][18]

Caption: this compound perception and signaling pathway in plants.

Experimental Protocols

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol describes a widely accepted animal model for evaluating acute inflammation.[5][6]

-

Animal Model: Use male BALB/c mice (or similar strain), weighing 20-25g. Acclimatize animals for at least one week with free access to food and water.

-

Test Substance Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or 0.5% acetic acid). Prepare doses ranging from 10 to 500 mg/kg body weight. A vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg) should be included.

-

Administration: Administer the this compound solution, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) to the respective groups of mice (n=6-8 per group).

-

Induction of Inflammation: One hour after administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each mouse.

-

Measurement: Measure the paw volume or thickness immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.

-

Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

This protocol details the sulforhodamine B (SRB) assay, a common method to measure drug-induced cytotoxicity in cancer cell lines.[11]

-

Cell Culture: Plate cancer cells (e.g., HepG2, HCT-116) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO, ensuring final DMSO concentration is non-toxic). Add varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µg/mL) to the wells. Incubate for 48 hours.

-

Cell Fixation: Discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.

-

Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound stain. Shake for 5 minutes on a shaker. Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound is a bioactive oligosaccharide with significant potential in pharmacology and medicine. Its well-documented anti-inflammatory, immunomodulatory, and potential anticancer activities are rooted in its ability to interact with specific cellular receptors and modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. In plants, its role as an elicitor of innate immunity via the LysM RLK1 receptor is clearly established. The dependence of its biological effects on the degree of polymerization underscores the importance of studying well-defined oligosaccharides like this compound. Further research focusing specifically on this compound in various disease models is warranted to fully translate its therapeutic potential from the laboratory to clinical applications.

References

- 1. Chitooligosaccharides and their biological activities: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory activity of chitooligosaccharides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chitosan exerts anticancer activity through induction of apoptosis and cell cycle arrest in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. login.medscape.com [login.medscape.com]

- 13. Immunomodulatory function of chitosan is dependent on complement receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A LysM Receptor-Like Kinase Plays a Critical Role in Chitin Signaling and Fungal Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Chitooctaose: A Deep Dive into its Mechanism of Action in Biological Systems

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooctaose, a well-defined chitin (B13524) oligomer consisting of eight β-1,4-linked N-acetylglucosamine residues, has emerged as a significant signaling molecule in a variety of biological systems. Its ability to elicit specific responses, ranging from defense activation in plants to immunomodulation in mammals, has positioned it as a molecule of interest for agricultural, pharmaceutical, and biotechnological applications. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a focus on the signaling pathways it triggers, the quantitative cellular responses it induces, and the experimental methodologies used to elucidate these effects.

Data Presentation: Quantitative Effects of this compound

The biological activity of this compound is often quantified by measuring downstream cellular responses. The following tables summarize key quantitative data from various studies.

Table 1: this compound-Induced Gene Expression in Plants

| Gene | Plant Species | Treatment Concentration | Time Point | Fold Induction (vs. Mock) | Reference |

| WRKY29 | Arabidopsis thaliana | 1 µM | 30 min | ~20-fold | [1] |

| WRKY30 | Arabidopsis thaliana | 1 µM | 30 min | ~12-fold | [1] |

| WRKY33 | Arabidopsis thaliana | 1 µM | 30 min | ~10-fold | [1] |

| WRKY53 | Arabidopsis thaliana | 1 µM | 30 min | ~6-fold | [1] |

| At2g17740 | Arabidopsis thaliana | Not specified | 30 min | >1.5-fold | [2] |

| At5g47230 | Arabidopsis thaliana | Not specified | 30 min | >1.5-fold | [2] |

| MtN14 | Medicago truncatula | Not specified | Various | >2-fold | [3] |

| MtN28 | Medicago truncatula | Not specified | Various | >2-fold | [3] |

Table 2: this compound-Induced Cellular Responses

| Response | Biological System | Treatment Concentration | Observation | Reference |

| MAPK Activation (p-ERK, p-JNK, p-p38) | Murine Macrophages (RAW 264.7) | 50-200 µg/mL | Dose-dependent increase in phosphorylation | [4] |

| Cytokine Production (TNF-α, IL-6) | Murine Macrophages (RAW 264.7) | 100 µg/mL | Significant increase after 24 hours | [4] |

| Receptor Binding Affinity (AtLYK5) | Arabidopsis thaliana | - | Kd = 1.72 µM | [5] |

Core Mechanisms of Action & Signaling Pathways

This compound exerts its effects by binding to specific receptors on the cell surface, which initiates a cascade of intracellular signaling events. These pathways vary depending on the biological system.

Plant Immunity and Symbiosis

In plants, this compound is a potent elicitor of both defense responses (Pathogen-Associated Molecular Pattern-Triggered Immunity, PTI) and symbiotic signaling.

1. Chitin-Triggered Immunity: this compound is recognized by LysM receptor-like kinases (LysM-RLKs) on the plant cell membrane, such as CERK1 (Chitin Elicitor Receptor Kinase 1) in Arabidopsis. This recognition event triggers a rapid signaling cascade.

2. Symbiotic Signaling: In legumes like Medicago truncatula, this compound can also activate a common symbiosis signaling pathway, which is essential for establishing relationships with mycorrhizal fungi. This pathway shares some initial components with the immunity pathway but diverges to lead to symbiosis-related gene expression.

Mammalian Immune System

In mammalian systems, this compound and other chitooligosaccharides are recognized as immunomodulatory molecules. They can activate innate immune cells like macrophages, leading to the production of cytokines and other inflammatory mediators.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis in Arabidopsis thaliana

Objective: To quantify the relative expression levels of target genes in Arabidopsis thaliana seedlings after treatment with this compound.

Materials:

-

Arabidopsis thaliana (Col-0) seeds

-

Murashige and Skoog (MS) medium

-

This compound

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

Plant Growth: Sterilize and sow Arabidopsis thaliana seeds on MS medium. Grow seedlings for 10-14 days under a 16-hour light/8-hour dark cycle at 22°C.

-

Elicitor Treatment: Prepare a 1 µM solution of this compound in sterile water. Apply the solution to the seedlings. For the mock control, use sterile water.

-

Harvesting: After 30 minutes of treatment, harvest the seedlings and immediately freeze them in liquid nitrogen. Store at -80°C.

-

RNA Extraction: Isolate total RNA from the frozen seedlings using a commercial RNA extraction kit, following the manufacturer's protocol.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using a suitable master mix and gene-specific primers for your target genes and a reference gene (e.g., ACTIN2).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 2: Western Blot Analysis of MAPK Activation in Macrophages

Objective: To detect the phosphorylation status of MAPKs (ERK, JNK, p38) in macrophage cells treated with this compound.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38, and total MAPK antibodies)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells to 80-90% confluency. Treat cells with varying concentrations of this compound (e.g., 50, 100, 200 µg/mL) for a specified time (e.g., 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated MAPKs overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with antibodies against the total MAPK proteins to ensure equal loading.

Protocol 3: Measurement of Intracellular Calcium in Plant Protoplasts

Objective: To measure changes in intracellular calcium concentration in plant protoplasts upon stimulation with this compound.

Materials:

-

Plant tissue (e.g., Arabidopsis leaves)

-

Enzyme solution for protoplast isolation (e.g., cellulase, macerozyme)

-

Washing and incubation buffers

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Fluorescence microscope with a ratiometric imaging system

-

This compound solution

Procedure:

-

Protoplast Isolation: Isolate protoplasts from plant tissue by enzymatic digestion.

-

Dye Loading: Load the protoplasts with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) by incubation in the dark.

-

Imaging Setup: Place the dye-loaded protoplasts in a perfusion chamber on the stage of a fluorescence microscope.

-

Baseline Measurement: Record the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) for a few minutes.

-

Stimulation: Perfuse the chamber with a solution containing this compound at the desired concentration.

-

Data Acquisition: Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

-

Data Analysis: Analyze the change in fluorescence ratio over time to determine the kinetics and amplitude of the calcium response.

Conclusion

This compound is a potent signaling molecule that activates distinct pathways in different biological systems. In plants, it plays a dual role in triggering both immune responses and symbiotic signaling through LysM-RLK receptors. In mammals, it acts as an immunomodulator, activating innate immune cells via pathways that can involve TLR4. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of this compound and harness its potential in various applications. Future research should focus on elucidating the finer details of its signaling cascades and exploring its efficacy and safety in preclinical and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. A LysM Receptor-Like Kinase Plays a Critical Role in Chitin Signaling and Fungal Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression Profiling in Medicago truncatula Identifies More Than 750 Genes Differentially Expressed during Nodulation, Including Many Potential Regulators of the Symbiotic Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Rapid determination of binding parameters of chitin binding domains using chitin-coated quartz crystal microbalance sensor chips - PubMed [pubmed.ncbi.nlm.nih.gov]

Chitooctaose: A Technical Guide to Its Discovery, Natural Sources, and Production

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of chitooctaose, a specific chitooligosaccharide with a degree of polymerization of eight. It details its origins from natural biopolymers, methods for its production and purification, and its role as a significant signaling molecule in plant biology.

Discovery and Historical Context

The story of this compound is intrinsically linked to the discovery of its parent polymers, chitin (B13524) and chitosan (B1678972). Chitin, a polymer of N-acetyl-D-glucosamine, was first identified from fungi by Henri Braconnot in 1811 and later named "chitine" by Auguste Odier in 1823 after isolating it from insect cuticles.[1] The derivative, chitosan, was first prepared by C. Rouget in 1859 through the high-temperature treatment of chitin with a strong alkali.[1]

This compound itself was not discovered in a single seminal event but was rather isolated and characterized as advancements in chromatographic and analytical techniques allowed for the separation of defined oligosaccharides from heterogeneous mixtures.[2][3] As a chitooligosaccharide (COS) with a defined chain length of eight glucosamine/N-acetylglucosamine units, it has become a crucial tool in research. Its specific size allows for the detailed study of structure-function relationships, particularly in plant biology, where it is used as a purified elicitor to trigger and study defense responses.[4]

Natural Sources and Derivation

This compound is not typically found as a free molecule in nature. It is a derivative of chitin, the second most abundant natural polysaccharide after cellulose.[5][6] The primary natural sources for chitin are abundant and widespread:

-

Crustacean Shells: The exoskeletons of crabs, shrimp, and lobsters are the main commercial sources of chitin.[6][7]

-

Fungal Cell Walls: Chitin is a major structural component of the cell walls in most fungi.[5][6][7] Species like Aspergillus niger and Mucor rouxii are known sources.[8]

-

Insects: The cuticles of insects are also rich in chitin.[6][7]

The production of this compound requires the extraction and chemical modification of chitin from these raw materials.

Production and Purification Workflow

The generation of pure this compound is a multi-step process that begins with the isolation of chitin, its conversion to chitosan, followed by controlled enzymatic hydrolysis and subsequent chromatographic purification to isolate the oligosaccharide of the desired length.

Caption: Overall workflow for the production of this compound from natural raw materials.

Quantitative Data

The yield and properties of the intermediate and final products are highly dependent on the source material and processing conditions.[9]

Table 1: Example Yields of Chitin and Chitosan from Natural Sources

| Source Material | Product | Yield (% of dry weight) | Reference |

|---|---|---|---|

| Aspergillus niger mycelia | Crude Chitin | 24.01% | [8] |

| Mucor rouxii mycelia | Crude Chitin | 13.25% | [8] |

| Mucor rouxii mycelia | Chitosan | 12.49% | [8] |

| Crab Shell Waste | Chitin | 12.2% | [10] |

| Crab Shell Waste | Chitosan | 10.54% |[10] |

Table 2: Physicochemical Properties of Chitin, Chitosan, and this compound

| Property | Chitin | Chitosan | This compound | Reference |

|---|---|---|---|---|

| Monomeric Unit | N-acetyl-D-glucosamine | D-glucosamine & N-acetyl-D-glucosamine | D-glucosamine & N-acetyl-D-glucosamine | [5] |

| Degree of Acetylation (DA) | High (>50%) | Variable, typically <50% | Dependent on parent chitosan | [8][9] |

| Solubility | Insoluble in water and most organic solvents | Soluble in dilute acidic solutions | Water-soluble | [4][11] |

| Molecular Formula | (C₈H₁₃NO₅)n | Varies with DA | C₄₈H₉₀N₈O₃₃ | [12] |

| Molecular Weight | High (e.g., >10⁶ Da) | 5x10⁴ - 2x10⁶ Da | 1307.3 g/mol | [12][13] |

| Crystallinity | High | Lower than chitin | Amorphous |[8] |

Table 3: Examples of Chitooligosaccharide (COS) Production via Enzymatic Hydrolysis

| Enzyme Source | Substrate | Key Products | Yield/Result | Reference |

|---|---|---|---|---|

| Bacillus sp. KCTC 0377BP | Chitosan | Chitotriose to this compound | Product range identified | [6] |

| Aspergillus niger (Cellulase) | Chitosan (80% DDA) | COS (DP 3-11) | Product range identified | [13] |

| Paenibacillus elgii TKU051 | Chitosan | (GlcN)₂ and (GlcN)₃ | 690.587 mg/g reducing sugar | [14] |

| Aeromonas sp. GJ-18 | α-chitin | (GlcNAc)₂ | 35% yield at 55°C |[15] |

Note: The specific yield of this compound requires optimization of the hydrolysis and purification steps and is not widely reported as a standard value.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature. They provide a general framework that may require optimization for specific raw materials and equipment.

Protocol 1: Extraction of Chitin from Crustacean Shells

-

Preparation: Clean, dry, and grind shrimp or crab shells into a fine powder.[16]

-

Demineralization: Treat the shell powder with 2N Hydrochloric Acid (HCl) at a 1:15 (w/v) ratio at room temperature with constant stirring for 12 hours.[10] This step removes calcium carbonate.

-

Washing: Filter the solid material and wash thoroughly with deionized water until the pH is neutral.

-

Deproteination: Treat the demineralized powder with 2N Sodium Hydroxide (NaOH) at a 1:20 (w/v) ratio at 121°C for 15 minutes.[10] This removes proteins.

-

Final Washing and Drying: Wash the resulting solid material (chitin) extensively with deionized water until neutral pH is achieved. Dry the purified chitin in an oven at 80°C.[10]

Protocol 2: Production of Chitosan via Deacetylation

-

Reaction Setup: Treat the purified chitin from Protocol 1 with 50% (w/w) NaOH at a 1:50 (w/v) ratio.[10]

-

Heating: Heat the mixture at 121°C and 15 psi for 1 hour.[10] This hydrolyzes the N-acetyl groups.

-

Washing and Drying: After cooling, wash the solid chitosan with deionized water until the filtrate is neutral. Dry the final chitosan product.

Protocol 3: Enzymatic Hydrolysis of Chitosan

-

Substrate Preparation: Prepare a solution of chitosan (e.g., 1% w/v) in a suitable acidic buffer (e.g., 50 mM sodium acetate, pH 5.5). Stir until fully dissolved.

-

Enzyme Addition: Add a purified chitosanase (e.g., from Bacillus sp.) to the chitosan solution. The enzyme-to-substrate ratio must be optimized but can be initiated at approximately 1 U of enzyme per mg of chitosan.[17]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-60°C) with constant stirring for a controlled period (e.g., 1-24 hours).[13][14] The reaction time is critical for controlling the size distribution of the resulting COS. Shorter times yield larger oligomers, while longer times result in smaller ones.

-

Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

-

Clarification: Centrifuge the solution to pellet any insoluble material and collect the supernatant containing the COS mixture.

Protocol 4: Purification of this compound

-

Initial Fractionation (Size-Exclusion Chromatography - SEC):

-

Lyophilize the supernatant from Protocol 3 to obtain a powdered COS mixture.

-

Dissolve the powder in deionized water or a suitable mobile phase (e.g., 50 mM ammonium (B1175870) acetate).

-

Load the sample onto a gel filtration column (e.g., Sephadex G-25 or Superdex 30) equilibrated with the same mobile phase.[2][18]

-

Elute the COS mixture with the mobile phase, collecting fractions. Monitor the elution using a refractive index (RI) detector. Larger oligomers will elute first.

-

-

Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions enriched with this compound.[3]

-

High-Resolution Purification (HPLC):

-

Pool the fractions containing this compound.

-

Perform further purification using an appropriate HPLC column, such as an amino-functionalized or hydrophilic interaction liquid chromatography (HILIC) column.[3][19]

-

Use a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) and water) to separate the different degrees of polymerization with high resolution.[19]

-

-

Final Product: Collect the purified this compound peak, and lyophilize to obtain a highly purified powder. Confirm purity and identity using mass spectrometry.

Biological Activity: this compound-Triggered Plant Immunity

This compound is a potent Microbe-Associated Molecular Pattern (MAMP) that can trigger a robust immune response in plants, known as MAMP-Triggered Immunity (MTI).[4] The perception of this compound occurs at the cell surface and initiates a complex intracellular signaling cascade.

The process begins when chitin fragments, such as this compound, are released from the cell walls of invading fungi by plant-secreted chitinase (B1577495) enzymes.[20] These fragments are then recognized by plasma membrane-bound Pattern Recognition Receptors (PRRs). In the model plant Arabidopsis thaliana, the primary receptor complex involves the LysM receptor-like kinase CERK1 (also known as LYK1).[21][22] In rice, a key binding protein is CEBiP, which lacks an intracellular kinase domain and is thought to form a complex with a kinase partner.[23]

Binding of this compound to the receptor complex triggers a rapid series of downstream events, including the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, a burst of Reactive Oxygen Species (ROS), and ion fluxes across the plasma membrane.[24][25] These early signals lead to the activation of transcription factors (e.g., WRKYs), which in turn regulate the expression of hundreds of defense-related genes.[22][26] This signaling pathway shows significant crosstalk with pathways activated by other MAMPs (like bacterial flagellin) and involves phytohormones such as jasmonic acid and salicylic (B10762653) acid, culminating in a broad-spectrum defense response that enhances the plant's resistance to pathogens.[10][20][27]

Caption: this compound signaling pathway in plants leading to innate immunity.

References

- 1. Synthesis of Long-Chain Chitooligosaccharides by a Hypertransglycosylating Processive Endochitinase of Serratia proteamaculans 568 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. [Hydrolysis of chitozan with an enzyme complex from Myceliophthora sp] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and Characterization of Chitosanase from Bacillus sp. Strain KCTC 0377BP and Its Application for the Production of Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. Physicochemical properties and bioactivity of fungal chitin and chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Chitosan-induced biotic stress tolerance and crosstalk with phytohormones, antioxidants, and other signalling molecules [frontiersin.org]

- 11. Quantification of chitooligosaccharides by FACE method: Determination of combinatory effects of mouse chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of LysM receptors in chitin-triggered plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Lysin Motif (LysM) Proteins: Interlinking Manipulation of Plant Immunity and Fungi | MDPI [mdpi.com]

- 26. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chitosan in Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Chitooctaose

For Researchers, Scientists, and Drug Development Professionals

Chitooctaose, a chitooligosaccharide (COS) with a degree of polymerization of eight (DP8), is a molecule of significant interest in biomedical and pharmaceutical research due to its diverse biological activities. The production of pure this compound is crucial for elucidating its specific functions and for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary methods for this compound synthesis and purification, complete with experimental protocols and quantitative data to aid researchers in its production.

Synthesis of this compound

The synthesis of this compound predominantly involves the depolymerization of chitosan (B1678972), a readily available biopolymer derived from chitin. The two main approaches for this are enzymatic hydrolysis and chemical (acid) hydrolysis. Enzymatic methods are generally preferred for their milder reaction conditions and higher specificity, which can lead to a more controlled production of oligosaccharides with a desired chain length.

Enzymatic Synthesis

Enzymatic hydrolysis utilizes chitosanases, a class of glycoside hydrolases that specifically cleave the β-1,4-glycosidic bonds in chitosan. The product distribution, including the yield of this compound, is dependent on the specific chitosanase used, its substrate specificity, and the reaction conditions. Some chitosanases have been shown to produce a range of chitooligosaccharides, primarily from chitotriose to this compound.[1] Controlling the reaction time is a key parameter to obtain a desired composition of chitosan oligosaccharides.[1]

-

Enzyme Specificity: Different chitosanases exhibit varying cleavage patterns. Some endo-chitosanases are capable of producing a mixture of oligosaccharides, including this compound. For instance, a chitosanase from Bacillus sp. has been reported to produce chitooligosaccharides ranging from chitotriose to this compound.[1]

-

Substrate Characteristics: The degree of deacetylation (DDA) and molecular weight of the starting chitosan can influence the efficiency of enzymatic hydrolysis. Higher DDA chitosan is often preferred for chitosanase activity.[1]

-

Reaction Conditions: Parameters such as pH, temperature, enzyme-to-substrate ratio, and reaction time are critical for optimizing the yield of this compound.

This protocol is a general guideline and should be optimized for the specific chitosanase and chitosan source used.

-

Substrate Preparation: Dissolve chitosan (e.g., 90% DDA) in an appropriate buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.5) to a final concentration of 1% (w/v). Stir until completely dissolved.

-

Enzymatic Reaction:

-

Pre-heat the chitosan solution to the optimal temperature for the chosen chitosanase (e.g., 50°C).

-

Add the chitosanase to the reaction mixture at a predetermined enzyme-to-substrate ratio.

-

Incubate the reaction for a specific duration, which needs to be optimized to maximize the yield of this compound. Aliquots can be taken at different time points to monitor the product distribution by HPLC.

-

-

Reaction Termination: Inactivate the enzyme by heating the reaction mixture (e.g., at 100°C for 10 minutes).

-

Clarification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant contains the mixture of chitooligosaccharides.

| Enzyme Source | Substrate (Chitosan) | Major Products (DP) | This compound Mentioned | Reference |

| Bacillus sp. KCTC 0377BP | 94% DDA Chitosan | 3-8 | Yes | [1] |

| Aspergillus niger (Cellulase) | 80% DDA Chitosan | 3-11 | Yes | [2] |

Note: Specific yields for this compound are often not reported individually but as part of a mixture of oligosaccharides.

Chemical Synthesis (Acid Hydrolysis)

Acid hydrolysis of chitosan is a more traditional method for producing chitooligosaccharides. It involves the use of strong acids like hydrochloric acid (HCl) to randomly cleave the glycosidic bonds. This method typically produces a complex mixture of oligosaccharides with varying degrees of polymerization and deacetylation. While less specific than enzymatic hydrolysis, it can be a cost-effective method for generating a crude mixture of COS.

-

Acid Concentration and Type: The concentration and type of acid used significantly impact the hydrolysis rate and product distribution. A mixture of HCl and H₃PO₄ has been shown to improve the recovery of glucosamine (B1671600) compared to HCl alone.[3][4]

-

Temperature and Time: Higher temperatures and longer reaction times generally lead to the production of smaller oligosaccharides and monosaccharides.[5]

-

Chitosan Properties: The initial molecular weight and degree of deacetylation of chitosan also affect the hydrolysis process.

Caution: This procedure involves the use of concentrated acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: Suspend chitosan in a solution of hydrochloric acid (e.g., 6 M HCl) in a reaction vessel equipped with a stirrer and a condenser.

-

Hydrolysis: Heat the mixture to a specific temperature (e.g., 70°C) and maintain for a predetermined time (e.g., 2 hours) with constant stirring.

-

Neutralization: Cool the reaction mixture and neutralize it with a base (e.g., NaOH) to pH 7.0.

-

Desalting: Remove the resulting salts by dialysis or a suitable desalting column.

-

Product Recovery: Lyophilize the desalted solution to obtain a crude mixture of chitooligosaccharides.

| Acid | Chitosan | Temperature | Time | Products (DP) | Yield | Reference |

| 6 M HCl | 82% DDA, 658 kDa | 70°C | 2 h | 2-12 | Not specified for DP8 | [5] |

| 2 M HCl | 90% DDA, 200 kDa | Not specified | 12 h | 2 kDa average | 85.2% (total COS) | [5] |

| HCl-H₃PO₄ | Not specified | 110°C | 24 h | Glucosamine | High recovery | [3][4] |

Purification of this compound

Following synthesis, this compound must be purified from the resulting mixture of oligosaccharides with different degrees of polymerization. Chromatographic techniques are the most effective methods for achieving high-purity this compound.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is a powerful technique for separating chitooligosaccharides based on the number of positively charged amino groups, which corresponds to their degree of polymerization. Under acidic conditions, the amino groups of the COS are protonated, allowing them to bind to a cation-exchange resin. Elution is typically achieved by increasing the salt concentration or pH.

-

Column and Buffer Preparation:

-

Pack a column with a suitable cation-exchange resin (e.g., SP Sepharose).

-

Equilibrate the column with a starting buffer (e.g., 50 mM sodium acetate, pH 4.6).

-

-

Sample Loading: Dissolve the crude chitooligosaccharide mixture in the starting buffer and load it onto the equilibrated column.

-

Elution: Elute the bound oligosaccharides with a linear gradient of a high-salt buffer (e.g., 50 mM sodium acetate with 2 M NaCl, pH 4.6).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable method like High-Performance Liquid Chromatography (HPLC).

-

Desalting and Lyophilization: Pool the fractions containing pure this compound, desalt them, and lyophilize to obtain the final product.

| Resin | Elution | Products Separated (DP) | Purity | Reference |

| SP Histrap HP | NaCl gradient | 2-6 | >90% | [6] |

| Cation-exchange | NaCl gradient | 2-7 | >98% (for DP2-6), 93% (for DP7) | [7] |

Note: While these studies did not specifically report the purification of this compound, the methods described are directly applicable and suggest that separation of DP8 is feasible.

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography, also known as gel filtration, separates molecules based on their hydrodynamic volume. Larger molecules, such as higher DP chitooligosaccharides, elute earlier from the column than smaller ones. SEC is often used as an initial purification step to fractionate the crude hydrolysate before further high-resolution purification.

-

Column and Mobile Phase:

-

Select a SEC column with a fractionation range appropriate for the separation of chitooligosaccharides (e.g., Sephadex G-15 or G-25).

-

Use a suitable mobile phase, such as deionized water or a buffered solution.

-

-

Sample Preparation: Dissolve the crude COS mixture in the mobile phase and filter it to remove any particulates.

-

Chromatography:

-

Equilibrate the SEC column with the mobile phase.

-

Inject the sample onto the column.

-

Elute with the mobile phase at a constant flow rate.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing this compound.

-

Lyophilization: Pool the this compound-containing fractions and lyophilize.

| Column | Mobile Phase | Products Separated | Elution Order | Reference |

| Sephadex G-15 | Water | Chitooligosaccharides (DP 2-6) | Larger DP elutes first | [8] |

| Not specified | Not specified | Chitosan MW distribution | Larger MW elutes first | [9] |

Workflow Visualizations